Arformoterol

Description

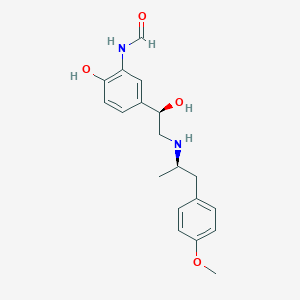

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-YJYMSZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40110071 | |

| Record name | (R,R)-Formoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arformoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.16e-02 g/L | |

| Record name | Arformoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67346-49-0, 73573-87-2 | |

| Record name | Arformoterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67346-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arformoterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formoterol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arformoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R,R)-Formoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMOTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZ84GCW8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arformoterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F91H02EBWT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arformoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(R,R)-Formoterol Signaling in Primary Human Bronchial Epithelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by (R,R)-formoterol, a long-acting β2-adrenergic receptor agonist, in primary human bronchial epithelial cells (HBECs). This document details the molecular mechanisms, summarizes key quantitative data, and provides detailed experimental protocols relevant to the study of (R,R)-formoterol's effects in these cells.

Core Signaling Pathways of (R,R)-Formoterol in Primary Human Bronchial Epithelial Cells

(R,R)-formoterol primarily exerts its effects through the β2-adrenergic receptor (β2-AR), a Gs protein-coupled receptor (GPCR). The binding of (R,R)-formoterol to the β2-AR initiates a cascade of intracellular events, leading to both desired therapeutic effects and potential off-target effects. The signaling pathways can be broadly categorized into canonical cAMP-dependent signaling and other non-canonical pathways.

Canonical Gs-cAMP-PKA Signaling Pathway

The canonical signaling pathway for (R,R)-formoterol is initiated by the activation of the Gs alpha subunit of the G protein complex. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP)[1]. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), a key mediator of many of the downstream effects of (R,R)-formoterol.[2] The effects of formoterol on inflammatory gene expression in airway epithelia are mediated by PKA, involving the cooperation of its PKA-Cα and PKA-Cβ catalytic subunits.[2]

Pro-inflammatory Signaling Pathways

Paradoxically, (R,R)-formoterol has been observed to induce the secretion of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in primary human bronchial epithelial cells.[3][4] This response is concentration-dependent and appears to be mediated through a more complex signaling network involving PKA, Src, and the Extracellular signal-regulated kinase 1/2 (ERK1/2). At higher concentrations of formoterol, β-arrestin 2 is also implicated in the release of IL-8.

Anti-inflammatory Signaling Pathways

Conversely, (R,R)-formoterol also exhibits anti-inflammatory properties in human bronchial epithelial cells by suppressing the expression of specific chemokines. For instance, it down-regulates the expression of eotaxin-1 (CCL11) induced by IL-4. This anti-inflammatory effect is associated with the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6).

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the effects of (R,R)-formoterol in human bronchial epithelial cells.

Table 1: Dose-Response of (R,R)-Formoterol on Cytokine and Chemokine Expression

| Target | Cell Type | Effect | (R,R)-Formoterol Concentration Range | Reference |

| IL-6 | Primary Human Bronchial Epithelial Cells (PBEC) | Increased Secretion | 10⁻¹³ M - 10⁻⁶ M | |

| IL-8 | Primary Human Bronchial Epithelial Cells (PBEC) | Increased Secretion | 10⁻¹³ M - 10⁻⁶ M | |

| IL-6 | 16HBE14o- cells | Increased Secretion | Concentration-dependent | |

| IL-8 | 16HBE14o- cells | Increased Secretion | Concentration-dependent | |

| Eotaxin-1 (CCL11) | BEAS-2B cells | Decreased IL-4-induced expression | 10⁻¹⁰ M - 10⁻⁷ M | |

| TARC (CCL17) | BEAS-2B cells | Suppressed expression | Not specified |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of (R,R)-formoterol signaling in primary human bronchial epithelial cells.

Primary Human Bronchial Epithelial Cell Culture

A robust and reproducible cell culture protocol is fundamental for studying signaling pathways.

3.1.1. Cell Thawing and Expansion

-

Rapidly thaw cryopreserved primary human bronchial epithelial cells in a 37°C water bath.

-

Transfer the cells to a sterile conical tube containing pre-warmed Bronchial Epithelial Growth Medium (BEGM).

-

Centrifuge the cell suspension to pellet the cells and remove cryoprotectant.

-

Resuspend the cell pellet in fresh BEGM and seed onto collagen-coated culture flasks.

-

Culture the cells at 37°C in a humidified incubator with 5% CO₂.

-

Change the medium every 2-3 days until the cells reach 70-90% confluency.

3.1.2. Air-Liquid Interface (ALI) Culture for Differentiation

-

When the cells are 70-90% confluent, detach them using a non-enzymatic cell dissociation solution.

-

Seed the cells onto collagen-coated permeable membrane supports (e.g., Transwell® inserts).

-

Culture the cells with medium in both the apical and basal compartments until a confluent monolayer is formed.

-

To establish the air-liquid interface, remove the medium from the apical compartment, leaving the basal compartment with medium.

-

Maintain the ALI culture for at least 21 days to allow for full differentiation into a pseudostratified epithelium.

cAMP Accumulation Assay

This assay quantifies the intracellular levels of cAMP, a key second messenger in the (R,R)-formoterol signaling pathway.

-

Seed primary HBECs in a multi-well plate and grow to confluence.

-

Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with various concentrations of (R,R)-formoterol for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Generate a dose-response curve and calculate the EC50 value for (R,R)-formoterol.

Western Blotting for Phosphorylated Signaling Proteins

Western blotting is used to detect the phosphorylation and activation of key downstream signaling molecules like ERK1/2 and STAT6.

-

Culture and treat primary HBECs with (R,R)-formoterol as required for the specific signaling pathway being investigated.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2 or anti-phospho-STAT6).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.

siRNA-Mediated Gene Knockdown

Small interfering RNA (siRNA) can be used to specifically knockdown the expression of target proteins, such as β-arrestin 2, to elucidate their role in the signaling pathway.

-

Synthesize or purchase validated siRNAs targeting the gene of interest and a non-targeting control siRNA.

-

On the day before transfection, seed primary HBECs in a multi-well plate to achieve 60-80% confluency at the time of transfection.

-

Prepare siRNA-transfection reagent complexes according to the manufacturer's instructions.

-

Add the complexes to the cells and incubate for the recommended time (typically 24-72 hours).

-

After incubation, perform the desired downstream experiments, such as cytokine release assays or Western blotting, to assess the effect of the gene knockdown.

-

Confirm the knockdown efficiency by measuring the mRNA or protein levels of the target gene.

Conclusion

The signaling of (R,R)-formoterol in primary human bronchial epithelial cells is multifaceted, involving both canonical Gs-cAMP-PKA pathways and more complex networks that can lead to both pro- and anti-inflammatory outcomes. The dual nature of these responses highlights the complexity of β2-adrenergic receptor signaling in the airway epithelium and underscores the importance of studying these pathways in a physiologically relevant cell system. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate mechanisms of (R,R)-formoterol and to develop novel therapeutic strategies for respiratory diseases.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. α and β catalytic subunits of cAMP-dependent protein kinase regulate formoterol-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pro-inflammatory action of formoterol in human bronchial epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of formoterol and salmeterol on IL-6 and IL-8 release in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Arformoterol and Beta-2 Adrenergic Receptor Binding Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol is a long-acting beta-2 adrenergic agonist (LABA) approved for the maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD). As the (R,R)-enantiomer of formoterol, this compound exhibits high affinity and selectivity for the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle cells of the airways. Activation of the β2AR by this compound initiates a signaling cascade that leads to bronchodilation and symptomatic relief. This technical guide provides a comprehensive overview of the binding kinetics of this compound to the β2AR, the downstream signaling pathways, and the experimental protocols used to characterize these interactions.

This compound: A Selective Beta-2 Adrenergic Receptor Agonist

This compound is the therapeutically active enantiomer of racemic formoterol. Preclinical studies have indicated that this compound is a more potent beta-2 agonist than racemic formoterol[1]. The (S,S)-enantiomer of formoterol may even inhibit the relaxation of airway smooth muscle[1]. This compound's mechanism of action involves binding to and activating β2ARs on the surface of bronchial smooth muscle cells[2]. This interaction triggers a series of intracellular events that result in muscle relaxation and widening of the airways. This compound is reported to be more potent than its racemic parent compound, formoterol, due to its greater affinity for the β2-adrenergic receptor[3].

Quantitative Binding and Functional Parameters

| Parameter | Value | Description | Reference |

| Binding Affinity | |||

| Dissociation Constant (K_d) | 2.9 nM | A measure of the binding affinity of this compound to the β2AR. A lower K_d value indicates a higher binding affinity. | |

| Functional Potency | |||

| pK_i (for racemic formoterol) | 8.2 ± 0.09 (for β2AR) | The negative logarithm of the inhibition constant (K_i), indicating the binding affinity of racemic formoterol. | [4] |

| Efficacy (vs. Salmeterol) | More efficacious (86 ± 5%) | In relaxing maximally contracted guinea pig tracheal spirals, formoterol was more efficacious than salmeterol. | |

| Clinical Efficacy (Trough FEV₁) | 19.1% increase | Mean percent increase in trough Forced Expiratory Volume in 1 second (FEV₁) with this compound treatment. |

Beta-2 Adrenergic Receptor Signaling Pathway

The binding of this compound to the β2AR initiates a well-characterized signaling cascade mediated by the stimulatory G-protein (Gs). This pathway ultimately leads to the relaxation of airway smooth muscle.

Experimental Protocols

The characterization of this compound's binding kinetics and functional activity relies on a variety of in vitro experimental techniques. The two primary methods are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor. These assays involve the use of a radioactively labeled ligand that binds to the receptor of interest.

Objective: To determine the binding affinity (K_d or K_i) of this compound for the β2AR.

Materials:

-

Cell membranes expressing the human β2AR

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)

-

Unlabeled this compound

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human β2AR.

-

Saturation Binding (to determine K_d of the radioligand):

-

Incubate a fixed amount of membrane preparation with increasing concentrations of the radioligand.

-

For each concentration, run a parallel set of tubes containing a high concentration of a non-labeled antagonist to determine non-specific binding.

-

Incubate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the K_d and B_max (receptor density).

-

-

Competition Binding (to determine K_i of this compound):

-

Incubate a fixed amount of membrane preparation with a fixed concentration of the radioligand (typically at or below its K_d).

-

Add increasing concentrations of unlabeled this compound.

-

Incubate, filter, and measure radioactivity as described for saturation binding.

-

Analyze the data to determine the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the K_i value from the IC₅₀ using the Cheng-Prusoff equation.

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. The effects of formoterol, a long-acting beta 2-adrenoceptor agonist, on mucociliary activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantiomer-Specific Effects of Formoterol on Cellular Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formoterol, a long-acting β2-adrenergic receptor (β2-AR) agonist, is a cornerstone in the management of obstructive airway diseases. It is commercially available as a racemic mixture of its (R,R)- and (S,S)-enantiomers. Significant stereoselectivity in its pharmacological action has been established, with the therapeutic effects predominantly attributed to the (R,R)-enantiomer, also known as arformoterol. This technical guide provides an in-depth analysis of the enantiomer-specific effects of formoterol on cellular responses, focusing on receptor binding, downstream signaling, and functional outcomes. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant cellular pathways and workflows to support further research and development in this area.

Introduction: The Stereochemistry of Formoterol

Formoterol possesses two chiral centers, giving rise to four possible stereoisomers. The clinically used racemic formoterol is a 1:1 mixture of (R,R)-formoterol and (S,S)-formoterol. The (R,R)-enantiomer is a potent, high-affinity agonist of the β2-AR, responsible for the desired bronchodilatory effects.[1][2][3][4] In contrast, the (S,S)-enantiomer exhibits significantly lower affinity and potency at the β2-AR.[1] This stereoselectivity is the basis for the development of this compound, the pure (R,R)-enantiomer, for clinical use. Understanding the distinct cellular effects of each enantiomer is critical for optimizing therapeutic strategies and developing novel β2-AR agonists.

Quantitative Analysis of Enantiomer-Specific Activity

The differential effects of formoterol enantiomers are most evident when examining their interaction with the β2-AR and the subsequent signaling cascade. The following tables summarize key quantitative data from various in vitro studies.

Table 1: β2-Adrenergic Receptor Binding Affinity

| Compound | Receptor Source | Radioligand | Ki (nM) | Fold Difference ((S,S) vs (R,R)) | Reference |

| (R,R)-Formoterol | Human β2-AR | [125I]Iodocyanopindolol | 2.9 | - | |

| (S,S)-Formoterol | Human β2-AR | [125I]Iodocyanopindolol | 3100 | ~1069 |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency for cAMP Production

| Compound | Cell Line | EC50 | Fold Difference ((S,S) vs (R,R)) | Reference |

| (R,R)-Formoterol | PC3 cells | 10.5 ± 0.9 pM | - | |

| (S,S)-Formoterol | PC3 cells | 1000 ± 15 pM | ~95 | |

| (R,R)-Formoterol | Guinea-pig trachea | ~1 nM | - | |

| (S,S)-Formoterol | Guinea-pig trachea | >1000 nM | >1000 |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.

Core Signaling Pathway

The binding of (R,R)-formoterol to the β2-AR initiates a well-defined signaling cascade. This process involves the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation. The (S,S)-enantiomer is a very weak partial agonist and does not significantly contribute to this pathway at therapeutic concentrations.

Caption: β2-AR signaling cascade initiated by (R,R)-Formoterol.

Detailed Experimental Protocols

Precise quantification of enantiomer-specific effects relies on robust in vitro assays. The following sections detail the methodologies for two key experiments.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of the formoterol enantiomers for the β2-AR by measuring their ability to compete with a radiolabeled ligand.

a) Materials:

-

Cell Membranes: Membranes prepared from cells overexpressing the human β2-AR (e.g., CHO-K1, HEK293 cells).

-

Radioligand: [125I]Iodocyanopindolol ([125I]ICYP), a high-affinity β2-AR antagonist.

-

Competitors: (R,R)-formoterol and (S,S)-formoterol.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

b) Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

-

Assay Setup: In a 96-well plate, combine a fixed amount of cell membranes, a fixed concentration of [125I]ICYP (typically near its Kd value), and varying concentrations of the unlabeled competitor ((R,R)- or (S,S)-formoterol).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand competitive binding assay.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay measures the intracellular accumulation of cAMP in response to β2-AR stimulation, providing a functional readout of agonist potency (EC50) and efficacy.

a) Materials:

-

Cell Line: A suitable cell line stably expressing the human β2-AR (e.g., CHO-K1).

-

Agonists: (R,R)-formoterol and (S,S)-formoterol.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 1 mM IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

HTRF cAMP Assay Kit: (e.g., from Cisbio, Revvity) containing cAMP-d2 conjugate and anti-cAMP cryptate-labeled antibody.

-

Plate Reader: An HTRF-compatible microplate reader.

b) Procedure:

-

Cell Culture and Plating: Culture the β2-AR expressing cells to ~80-90% confluency. Harvest and resuspend the cells in assay buffer. Plate a specific number of cells (e.g., 1,500 cells/well) into a 384-well assay plate.

-

Agonist Stimulation: Prepare serial dilutions of the formoterol enantiomers in assay buffer containing a PDE inhibitor. Add the agonist solutions to the cells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

-

Cell Lysis and Reagent Addition: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in the kit's lysis buffer. This lyses the cells and allows the assay components to interact with the intracellular cAMP.

-

Second Incubation: Incubate the plate for another 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the HTRF ratio (Acceptor/Donor * 10,000). The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) cAMP assay.

Implications for Drug Development

The pronounced stereoselectivity of formoterol has significant implications for drug development:

-

Therapeutic Rationale: The development of the single enantiomer, this compound, is a direct consequence of these findings, aiming to provide the therapeutic benefit while reducing the potential for off-target effects or metabolic burden from the less active (S,S)-enantiomer.

-

Structure-Activity Relationships (SAR): The dramatic difference in activity between the enantiomers provides a clear SAR, guiding the design of new β2-AR agonists with improved potency and selectivity.

-

Clinical Pharmacology: While the bronchodilatory effects reside in the (R,R)-enantiomer, the (S,S)-enantiomer is not entirely inert and may have other biological effects or antagonize the actions of the active enantiomer under certain conditions. Further research into the complete cellular profile of the (S,S)-enantiomer is warranted.

Conclusion

The cellular responses to formoterol are overwhelmingly driven by the (R,R)-enantiomer, which acts as a high-potency agonist at the β2-adrenergic receptor to stimulate cAMP production and subsequent downstream signaling. The (S,S)-enantiomer is over 1000-fold less potent in receptor binding and functional activity. This comprehensive guide, through its consolidated data, detailed protocols, and pathway visualizations, serves as a valuable resource for professionals engaged in the study of adrenergic signaling and the development of respiratory therapeutics. A thorough understanding of these enantiomer-specific effects is paramount for the rational design and clinical application of β2-AR agonists.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. revvity.com [revvity.com]

- 3. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta2 -adrenergic ligand racemic formoterol exhibits enantioselective disposition in blood and skeletal muscle of humans, and elicits myocellular PKA signaling at therapeutic inhaled doses - PubMed [pubmed.ncbi.nlm.nih.gov]

Arformoterol's Impact on Intracellular cAMP Production and Downstream Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is rooted in its ability to induce bronchodilation through a well-defined signaling cascade initiated at the beta-2 adrenergic receptor (β2AR). This technical guide provides a comprehensive overview of this compound's molecular mechanism of action, with a specific focus on its impact on intracellular cyclic adenosine monophosphate (cAMP) production and the subsequent downstream signaling events. This document details the quantitative aspects of this compound's interaction with its receptor and its influence on key signaling molecules, provides detailed experimental protocols for assessing these effects, and visualizes the involved pathways and workflows.

Core Mechanism of Action: From Receptor to Cellular Response

This compound exerts its pharmacological effects by binding to and activating β2ARs, which are predominantly expressed on the surface of airway smooth muscle cells.[1][2] This interaction initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.

Beta-2 Adrenergic Receptor Activation and cAMP Production

As a potent and selective β2AR agonist, this compound binding triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[1][2] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cAMP.[1] This leads to a significant increase in intracellular cAMP levels.

Downstream Signaling: PKA and CREB Activation

The elevation in intracellular cAMP is the linchpin of this compound's action, leading to the activation of Protein Kinase A (PKA). PKA is a cAMP-dependent protein kinase that, once activated, phosphorylates a multitude of downstream target proteins. One of the key substrates of PKA in this pathway is the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical step in its activation, enabling it to bind to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.

The culmination of this signaling pathway is the phosphorylation of various proteins involved in the regulation of smooth muscle tone, ultimately leading to muscle relaxation and bronchodilation.

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data regarding this compound's and its racemate formoterol's interaction with the β2AR and its effect on cAMP production.

Table 1: Receptor Binding Affinity of Formoterol

| Ligand | Receptor Subtype | pKi | Ki (nM) | Reference |

| Formoterol | Beta-2 Adrenergic | 8.59 | 2.6 | |

| Formoterol | Beta-2 Adrenergic | 8.2 +/- 0.09 | ~6.3 | |

| Formoterol | Beta-1 Adrenergic | 6.25 +/- 0.06 | ~562 |

pKi is the negative logarithm of the inhibition constant (Ki), a measure of binding affinity.

Table 2: Functional Potency of Formoterol in cAMP Accumulation

| Ligand | Cell Type | Parameter | Value | Reference |

| Formoterol | Human A431 cells | pEC50 | 8.1 | |

| Formoterol | Human A431 cells | EC50 (nM) | 7.94 |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), a measure of the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 3: Formoterol-Induced cAMP Accumulation in Human Airway Smooth Muscle Cells

| Treatment | Time Point | Intracellular cAMP (fmol) | Extracellular cAMP (fmol) | Reference |

| Basal | - | 66 ± 2 | 32 ± 6 | |

| Formoterol (10 µM) | 5 min | 432 ± 46 | - | |

| Formoterol (10 µM) | 15 min | - | 169 ± 30 | |

| Formoterol (10 µM) | 30 min | 498 ± 9 | - |

Table 4: Formoterol-Induced PKA Phosphorylation

| Treatment | Tissue | Fold Increase in p-PKASer/thr | Reference |

| Formoterol (inhaled) | Human Skeletal Muscle | ~2-fold |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1. this compound signaling pathway leading to bronchodilation.

Figure 2. Experimental workflow for measuring intracellular cAMP.

Figure 3. Western blot workflow for assessing PKA activity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound and related compounds.

Intracellular cAMP Accumulation Assay

This protocol is adapted from studies measuring cAMP levels in human airway smooth muscle cells following β-agonist stimulation.

-

Cell Culture:

-

Human airway smooth muscle (HASM) cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Assay Procedure:

-

Seed HASM cells in 24-well plates and grow to confluence.

-

Serum-deprive the cells for 24 hours prior to the experiment.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM isobutylmethylxanthine (IBMX), for 30 minutes to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of this compound (or formoterol) for a specified time (e.g., 15 minutes).

-

Aspirate the medium and lyse the cells with 0.1 M HCl.

-

Determine the intracellular cAMP concentration in the cell lysates using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

-

Normalize cAMP levels to the total protein content of each well, determined by a protein assay (e.g., BCA assay).

-

-

Data Analysis:

-

Generate dose-response curves by plotting the logarithm of the this compound concentration against the measured cAMP levels.

-

Calculate the EC50 value from the dose-response curve using non-linear regression analysis.

-

Western Blot Analysis for PKA Substrate Phosphorylation

This protocol is a generalized method for detecting the phosphorylation of PKA substrates, indicative of PKA activation.

-

Cell Treatment and Lysis:

-

Culture and treat cells with this compound as described in the cAMP assay.

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated PKA substrates (e.g., anti-phospho-(Ser/Thr) PKA substrate antibody) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein bands to a loading control (e.g., β-actin or total protein stain) to determine the relative increase in PKA substrate phosphorylation.

-

Chromatin Immunoprecipitation (ChIP) Assay for CREB Binding

This protocol provides a general framework for assessing the binding of phosphorylated CREB to target gene promoters.

-

Cell Treatment and Cross-linking:

-

Culture and treat cells with this compound to induce CREB phosphorylation.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

-

-

Chromatin Preparation:

-

Wash the cells with ice-cold PBS and harvest.

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of 200-1000 base pairs.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the pre-cleared chromatin with an antibody specific for phosphorylated CREB (Ser133) or a negative control IgG overnight at 4°C with rotation.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis:

-

Quantify the amount of immunoprecipitated DNA corresponding to a specific target gene promoter (containing a CRE) using quantitative real-time PCR (qPCR).

-

Calculate the enrichment of the target promoter in the phospho-CREB immunoprecipitation relative to the IgG control and input chromatin.

-

Conclusion

This compound's efficacy as a bronchodilator is directly attributable to its function as a potent β2AR agonist, which triggers a well-characterized signaling cascade involving the production of intracellular cAMP and the activation of PKA. This, in turn, leads to the phosphorylation of downstream targets, including CREB, and ultimately results in airway smooth muscle relaxation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced aspects of this compound's mechanism of action and to explore the potential for novel therapeutic interventions targeting this critical signaling pathway.

References

Investigating the Anti-inflammatory Properties of Arformoterol In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic receptor (β2-AR) agonist utilized primarily for its bronchodilatory effects in the management of chronic obstructive pulmonary disease (COPD). Beyond its established role in smooth muscle relaxation, emerging in vitro evidence suggests that this compound possesses significant anti-inflammatory properties. This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the anti-inflammatory effects of this compound, summarizes key quantitative findings, and elucidates the underlying signaling pathways. While much of the available in vitro data has been generated using racemic formoterol, it is crucial to note that the (R,R)-enantiomer, this compound, is the pharmacologically active component. In vivo studies have demonstrated that this compound exhibits approximately twofold greater anti-inflammatory potency than racemic formoterol.[1][2] This guide will present data for both this compound where available and racemic formoterol, with the context of this compound's enhanced potency.

Mechanism of Action: β2-Adrenergic Receptor Signaling

The anti-inflammatory effects of this compound are initiated by its binding to β2-adrenergic receptors on the surface of various immune and structural cells within the airways. This interaction triggers a cascade of intracellular events, the cornerstone of which is the activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), a key effector molecule that mediates many of the anti-inflammatory responses.

Quantitative Analysis of Anti-inflammatory Effects

The in vitro anti-inflammatory activity of this compound and its racemate, formoterol, has been quantified across a range of inflammatory cell types and mediator release assays. The following tables summarize the key findings.

Table 1: Effect of Formoterol on Eosinophil Function

| Parameter | Cell Type | Stimulant | Formoterol Concentration | % Inhibition (Mean ± SD) | IC50 | Reference |

| Chemotaxis | Human Eosinophils | PAF | 1 µM | 22.9 ± 13.0 | 10.16 µM | [3] |

| 10 µM | 51.6 ± 12.7 | |||||

| 100 µM | 75.0 ± 11.3 | |||||

| Chemotaxis | Human Eosinophils | fMLP | 1 µM | 13.1 ± 5.0 | - | [3] |

| 10 µM | 47.7 ± 7.6 | |||||

| 100 µM | 65.5 ± 16.5 | |||||

| Degranulation (ECP Release) | Human Eosinophils | PAF | 1 µM | 21.7 ± 9.0 | - | [3] |

| 10 µM | 39.3 ± 7.4 | |||||

| 100 µM | 39.6 ± 8.4 |

Table 2: Effect of Formoterol on Neutrophil Function

| Parameter | Cell Type | Stimulant | Formoterol Concentration | % Inhibition (Mean ± SD) | Reference |

| Reactive Oxygen Species (ROS) Generation | Human Neutrophils | fMLP | 10 nM | Significant Inhibition | |

| 100 nM | Significant Inhibition | ||||

| Elastase Release | Human Neutrophils | fMLP/CB | 1 nM | Significant Inhibition | |

| 10 nM | Significant Inhibition | ||||

| 100 nM | Significant Inhibition | ||||

| Leukotriene B4 (LTB4) Production | Human Neutrophils | fMLP | 10 nM | Significant Inhibition | |

| 100 nM | Significant Inhibition |

Table 3: Effect of Formoterol on Cytokine Release from Macrophages and Epithelial Cells

| Cytokine | Cell Type | Stimulant | Formoterol Concentration | % Inhibition / Modulation | EC50 | Reference |

| TNF-α | Monocyte-Derived Macrophages | LPS | - | - | 2.4 ± 1.8 nM | |

| GM-CSF | Monocyte-Derived Macrophages | LPS | - | - | 24.6 ± 2.1 nM | |

| IL-6 | Primary Bronchial Epithelial Cells | Organic Dust | - | Increased Release | - | |

| IL-8 | Primary Bronchial Epithelial Cells | Organic Dust | - | No significant influence | - | |

| IL-8 | Human Airway Smooth Muscle Cells | TNF-α or LPS | - | Reverses corticosteroid insensitivity | - |

Detailed Experimental Protocols

Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol outlines a common method for assessing the effect of this compound on eosinophil migration towards a chemoattravctant.

-

Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy or asthmatic donors using density gradient centrifugation.

-

Chemotaxis Chamber Setup: Utilize a 48-well microchemotaxis chamber (Boyden chamber) with a polycarbonate membrane (typically 5-8 µm pore size) separating the upper and lower wells.

-

Chemoattractant Preparation: Prepare a solution of a known chemoattractant, such as Platelet-Activating Factor (PAF) or N-formyl-methionyl-leucyl-phenylalanine (fMLP), in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) and add it to the lower wells of the chamber.

-

This compound Treatment: Pre-incubate the isolated eosinophils with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Cell Loading: Add the pre-treated eosinophil suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

-

Cell Staining and Quantification: After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope.

-

Data Analysis: Express the results as the percentage of inhibition of chemotaxis compared to the vehicle-treated control.

Macrophage Polarization and Cytokine Release Assay

This protocol describes the differentiation of monocytes into macrophages, their polarization into a pro-inflammatory (M1) phenotype, and the assessment of this compound's effect on cytokine release.

-

Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from buffy coats by Ficoll-Paque density gradient centrifugation. Isolate monocytes by plastic adherence or magnetic-activated cell sorting (MACS).

-

Macrophage Differentiation: Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and M-CSF (Macrophage Colony-Stimulating Factor) for 5-7 days to differentiate them into M0 macrophages.

-

M1 Polarization and this compound Treatment: Replace the medium with fresh medium containing lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce M1 polarization. Concurrently, treat the cells with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatants and store them at -80°C for cytokine analysis.

-

Cytokine Quantification (ELISA): Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Determine the concentration of cytokines from a standard curve and calculate the percentage of inhibition by this compound compared to the vehicle-treated control.

Modulation of Inflammatory Signaling Pathways

Beyond the primary cAMP-PKA pathway, this compound is thought to exert its anti-inflammatory effects by modulating other key signaling cascades involved in the inflammatory response, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In vitro studies with formoterol have shown a decrease in the epithelial expression of activated NF-κB. The proposed mechanism involves PKA-mediated phosphorylation and subsequent activation of proteins that can interfere with NF-κB signaling, although the precise interactions are still under investigation.

p38 MAPK Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory stimuli, leading to the production of pro-inflammatory cytokines. Research on formoterol suggests that it can inhibit the phosphorylation and activation of p38 MAPK in human airway smooth muscle cells. This inhibitory effect is likely mediated by the cAMP-PKA pathway, which can activate phosphatases that dephosphorylate and inactivate p38 MAPK.

Conclusion

In vitro studies provide compelling evidence for the anti-inflammatory properties of this compound, which complement its well-established bronchodilatory effects. The primary mechanism of action involves the β2-AR/cAMP/PKA signaling cascade, which leads to the inhibition of pro-inflammatory functions in key immune cells such as eosinophils, neutrophils, and macrophages. Furthermore, this compound appears to modulate the NF-κB and p38 MAPK pathways, which are central to the inflammatory response. While a significant portion of the quantitative in vitro data has been generated with racemic formoterol, the established superior potency of the (R,R)-enantiomer, this compound, suggests that it is a more effective anti-inflammatory agent. Further in vitro studies directly comparing this compound and racemic formoterol are warranted to provide a more precise quantification of their differential anti-inflammatory effects. The experimental protocols and signaling pathways detailed in this guide offer a robust framework for continued research into the anti-inflammatory potential of this compound in the context of respiratory diseases.

References

- 1. cdn.amegroups.cn [cdn.amegroups.cn]

- 2. Comparison of bronchodilating and antiinflammatory activities of oral formoterol and its (R,R)-enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of formoterol on platelet-activating factor induced eosinophil chemotaxis and degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-Term Arformoterol Administration and Beta-2 Adrenoceptor Desensitization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenoceptor (β2AR) agonist utilized in the maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD). As with all long-acting beta-agonists (LABAs), a critical consideration for its therapeutic use is the potential for tachyphylaxis, or desensitization of the β2AR, following chronic exposure. This technical guide provides an in-depth analysis of the long-term effects of this compound on β2AR desensitization, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key cellular pathways.

While extensive clinical data support the sustained efficacy of this compound in improving lung function over periods of up to a year, indicating that desensitization may not fully abrogate its clinical benefits, understanding the underlying molecular mechanisms is crucial for optimizing therapeutic strategies and developing novel drug candidates.

Core Mechanisms of Beta-2 Adrenoceptor Desensitization

Prolonged stimulation of the β2AR by agonists like this compound triggers a series of cellular events aimed at attenuating the signaling cascade. This process, known as desensitization, occurs through several key mechanisms:

-

Receptor Phosphorylation and Uncoupling: The initial and most rapid phase of desensitization involves the phosphorylation of the β2AR by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA). This phosphorylation increases the receptor's affinity for β-arrestins.

-

β-Arrestin Recruitment: β-arrestins bind to the phosphorylated receptor, sterically hindering its interaction with the stimulatory G protein (Gs) and effectively uncoupling it from downstream adenylyl cyclase activation. This leads to a decrease in cyclic AMP (cAMP) production.[1][2][3][4][5]

-

Receptor Internalization and Downregulation: Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization into endosomes. While some receptors are recycled back to the cell surface, chronic agonist exposure can lead to the trafficking of receptors to lysosomes for degradation, a process known as downregulation. This results in a net decrease in the total number of β2ARs available for stimulation.

Quantitative Analysis of Long-Term this compound Effects

Direct quantitative data on the long-term effects of this compound on β2AR density and signaling components from preclinical and in vitro studies are limited in the public domain. Clinical trials have primarily focused on functional outcomes such as Forced Expiratory Volume in 1 second (FEV1).

Table 1: Summary of Long-Term Clinical Efficacy of this compound in COPD

| Study Duration | This compound Dosage | Key Efficacy Outcome (Change in FEV1 from Baseline) | Conclusion on Functional Desensitization | Reference |

| 12 Weeks | 15 mcg BID | Statistically significant improvement in trough FEV1 compared to placebo. | Efficacy maintained over the study period, suggesting limited clinical impact of desensitization. | |

| 52 Weeks | 15 mcg BID | Sustained improvement in trough FEV1 compared to placebo. | Long-term treatment was well-tolerated and demonstrated sustained improvements in lung function. |

BID: twice daily

Signaling Pathways and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling and Desensitization Pathway

The following diagram illustrates the key steps in β2AR activation and the subsequent desensitization process initiated by prolonged agonist exposure.

Caption: Beta-2 adrenergic receptor signaling and desensitization pathway.

Experimental Workflow for Assessing Beta-2 Adrenoceptor Desensitization

The following diagram outlines a typical experimental workflow to investigate the long-term effects of this compound on β2AR desensitization in a cell-based model.

Caption: Workflow for studying this compound-induced β2AR desensitization.

Detailed Experimental Protocols

Radioligand Binding Assay for β2AR Density (Bmax) and Affinity (Kd)

This protocol is used to determine the number of β2ARs on the cell surface and their affinity for a specific radioligand after chronic exposure to this compound.

Objective: To quantify changes in β2AR Bmax and Kd in human airway smooth muscle cells (hASMCs) following long-term this compound treatment.

Materials:

-

hASMCs cultured in appropriate media.

-

This compound tartrate.

-

Vehicle control (e.g., sterile water or DMSO).

-

Radioligand: [³H]dihydroalprenolol (DHA) or [¹²⁵I]iodocyanopindolol (ICYP).

-

Non-specific binding competitor: Propranolol.

-

Binding buffer (e.g., Tris-HCl with MgCl₂).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

Cell harvesting equipment (e.g., cell scrapers, centrifuge).

-

Protein assay kit (e.g., BCA or Bradford).

Procedure:

-

Cell Culture and Treatment:

-

Plate hASMCs and grow to confluence.

-

Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24, 48, 72 hours).

-

-

Membrane Preparation:

-

Wash cells with ice-cold PBS.

-

Harvest cells by scraping and centrifuge to obtain a cell pellet.

-

Lyse the cells in hypotonic buffer and homogenize.

-

Centrifuge the homogenate to pellet the crude membrane fraction.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Saturation Binding Assay:

-

In a series of tubes, add a fixed amount of membrane protein.

-

Add increasing concentrations of the radioligand (e.g., 0.1-10 nM [³H]DHA).

-

For each concentration, prepare a parallel set of tubes containing an excess of propranolol (e.g., 1 µM) to determine non-specific binding.

-

Incubate the tubes at the appropriate temperature and duration to reach equilibrium (e.g., 60 minutes at 25°C).

-

-

Assay Termination and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot specific binding versus radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Bmax (maximal number of binding sites) and Kd (dissociation constant).

-

Functional cAMP Accumulation Assay

This assay measures the ability of the β2AR to produce cAMP in response to agonist stimulation after chronic this compound exposure, providing a functional readout of receptor desensitization.

Objective: To assess the functional response of β2ARs in hASMCs by measuring cAMP production following long-term this compound treatment.

Materials:

-

hASMCs cultured and treated as described in the binding assay protocol.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

β2AR agonist (e.g., isoproterenol or this compound).

-

cAMP assay kit (e.g., ELISA, HTRF, or LANCE-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Plating and Treatment:

-

Plate hASMCs in a multi-well plate and allow them to adhere.

-

Treat cells with this compound or vehicle for the desired duration.

-

-

Agonist Stimulation:

-

Wash the cells to remove the treatment medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in stimulation buffer to prevent cAMP degradation.

-

Stimulate the cells with a range of concentrations of a β2AR agonist (e.g., isoproterenol) for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.

-

-

Data Analysis:

-

Generate dose-response curves for the agonist in both this compound-treated and vehicle-treated cells.

-

Determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) for each condition.

-

A rightward shift in the EC₅₀ and/or a decrease in the Emax in this compound-treated cells indicates functional desensitization.

-

β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the β2AR upon agonist stimulation, a key step in receptor desensitization and internalization.

Objective: To quantify β-arrestin recruitment to the β2AR in response to this compound stimulation.

Materials:

-

A cell line engineered to express a tagged β2AR and a tagged β-arrestin (e.g., using BRET, FRET, or enzyme fragment complementation technology).

-

This compound.

-

Assay buffer and substrate specific to the chosen technology.

-

Plate reader capable of detecting the specific signal (e.g., luminescence or fluorescence).

Procedure:

-

Cell Culture and Plating:

-

Culture and plate the engineered cells according to standard protocols.

-

-

Agonist Stimulation:

-

Treat the cells with a range of concentrations of this compound.

-

-

Signal Detection:

-

Add the appropriate substrate and measure the signal (e.g., BRET ratio, FRET ratio, or luminescence) over time using a plate reader.

-

-

Data Analysis:

-

Generate dose-response curves for this compound-induced β-arrestin recruitment.

-

Determine the EC₅₀ and Emax for β-arrestin recruitment. These parameters can be compared to those for G-protein activation to assess agonist bias.

-

Conclusion

The long-term administration of this compound, like other LABAs, has the potential to induce desensitization of the β2AR through a cascade of molecular events including receptor phosphorylation, β-arrestin recruitment, and receptor downregulation. While clinical studies demonstrate sustained bronchodilator efficacy, suggesting that complete tolerance does not occur in a clinical setting, a deeper understanding of the underlying cellular mechanisms is paramount for the development of future respiratory therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of chronic this compound exposure on β2AR function, contributing to a more comprehensive understanding of its pharmacological profile. Further in vitro and preclinical studies are warranted to provide specific quantitative data on this compound-induced changes in receptor density and signaling, which will be invaluable for the continued optimization of treatments for obstructive lung diseases.

References

- 1. BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G Protein–Coupled Receptors in Asthma Therapy: Pharmacology and Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GPCR kinase knockout cells reveal the impact of individual GRKs on arrestin binding and GPCR regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterologous phosphorylation–induced formation of a stability lock permits regulation of inactive receptors by β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

Arformoterol and Mitochondrial Function in Respiratory Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arformoterol, the (R,R)-enantiomer of the long-acting β2-adrenergic agonist (LABA) formoterol, is a cornerstone in the management of chronic obstructive pulmonary disease (COPD).[1] While its bronchodilatory effects, mediated through the β2-adrenergic receptor (β2-AR) signaling pathway, are well-established, emerging evidence suggests a broader role for this class of drugs in cellular bioenergetics, particularly in mitochondrial function. Mitochondrial dysfunction is increasingly recognized as a key contributor to the pathophysiology of chronic respiratory diseases, implicated in processes such as oxidative stress, inflammation, and cellular senescence. This technical guide synthesizes the current understanding of this compound's role in mitochondrial function within respiratory cells, drawing upon direct evidence where available and extrapolating from studies on its parent compound, formoterol. We provide an in-depth overview of the underlying signaling pathways, quantitative data from relevant studies, and detailed experimental protocols to facilitate further research in this critical area.

Introduction: The Emerging Role of Mitochondria in Respiratory Health

Mitochondria are dynamic organelles essential for cellular energy production, redox homeostasis, and signaling. In the context of respiratory diseases like COPD, mitochondrial dysfunction in airway epithelial and smooth muscle cells can lead to increased production of reactive oxygen species (ROS), impaired cellular repair mechanisms, and a pro-inflammatory state.[2] β2-adrenergic agonists, through their canonical signaling pathway, have the potential to modulate mitochondrial activity, offering a novel therapeutic avenue beyond simple bronchodilation. This compound, being the more potent enantiomer of formoterol, is of particular interest for its potential to restore mitochondrial homeostasis in the airways.[1]

Signaling Pathways: Connecting β2-Adrenergic Receptor Activation to Mitochondrial Biogenesis

The primary mechanism of action for this compound involves binding to the β2-adrenergic receptor, a G-protein coupled receptor, which activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This elevation in cAMP is a critical upstream event that initiates a cascade leading to enhanced mitochondrial function.

The key signaling pathway implicated in β2-agonist-induced mitochondrial biogenesis is the cAMP/Protein Kinase A (PKA) axis. Activated PKA can phosphorylate and activate the cAMP response element-binding protein (CREB). Phosphorylated CREB then promotes the transcription of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. PGC-1α, in turn, co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2), which drive the expression of mitochondrial transcription factor A (TFAM) and other genes essential for mitochondrial DNA (mtDNA) replication and the synthesis of mitochondrial proteins.

Studies on formoterol have also suggested the involvement of a Gβγ-PI3K-Akt-eNOS signaling pathway that can contribute to the induction of mitochondrial biogenesis.

Below is a diagram illustrating the proposed signaling pathway for this compound-mediated effects on mitochondrial function.

Caption: this compound-induced signaling pathway for mitochondrial biogenesis.

Quantitative Data on the Effects of β2-Agonists on Mitochondrial Function

Direct quantitative data on the effects of this compound on mitochondrial parameters in respiratory cells are currently limited in the published literature. However, studies on its parent compound, formoterol, provide valuable insights. The following tables summarize key findings from these studies. It is important to note that this compound is the more potent (R,R)-enantiomer and is expected to exhibit similar, if not more pronounced, effects.

Table 1: Effect of Formoterol on Mitochondrial Respiration and Biogenesis

| Parameter Measured | Cell Type | Treatment | Result | Citation |

| FCCP-uncoupled Oxygen Consumption Rate (OCR) | Renal Proximal Tubule Cells (RPTC) | 30 nM Formoterol for 24h | Increased maximal respiratory capacity | |

| Mitochondrial DNA (mtDNA) Copy Number | Renal Proximal Tubule Cells (RPTC) | 30 nM Formoterol for 24h | ~2.5-fold increase | |

| PGC-1α mRNA Expression | Mouse Kidney | 100 µg/kg Formoterol for 24h | ~2.5-fold induction | |

| ND1 mRNA Expression | Mouse Kidney | 100 µg/kg Formoterol for 24h | ~4-fold induction | |

| ATP6 mRNA Expression | Mouse Kidney | 100 µg/kg Formoterol for 24h | ~2.5-fold induction |

Table 2: Effect of Formoterol on Oxidative Stress in Respiratory Cells

| Parameter Measured | Cell Type | Treatment | Result | Citation |

| Reactive Oxygen Species (ROS) Production | Human Bronchial Epithelial Cells (16HBE) | Formoterol (with CSE + IL-17A) | Partial suppression of ROS | |

| Nitrotyrosine (NT) Production | Human Bronchial Epithelial Cells (16HBE) | Formoterol (with CSE + IL-17A) | Partial suppression of NT |

Detailed Experimental Protocols

To facilitate further research into the effects of this compound on mitochondrial function in respiratory cells, this section provides detailed methodologies for key experiments, adapted from studies on formoterol.

Measurement of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol is for assessing the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, using a Seahorse XFe96 Analyzer.

Caption: Experimental workflow for measuring mitochondrial respiration.

Detailed Steps:

-

Cell Seeding: Plate human bronchial epithelial cells (e.g., BEAS-2B) or primary human airway smooth muscle cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density.

-

Cell Culture: Culture the cells in appropriate media until they reach the desired confluency.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Instrument Calibration: Calibrate the Seahorse XFe96 Analyzer sensor cartridge.

-

Mitochondrial Stress Test: Load the cell plate into the analyzer. A standard mitochondrial stress test protocol involves sequential injections of:

-

Oligomycin: An ATP synthase inhibitor to determine ATP-linked respiration.

-

Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): An uncoupling agent to measure maximal respiratory capacity.

-

Rotenone and Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The instrument's software calculates OCR at baseline and after each injection. From these measurements, key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity can be determined.

Quantification of Mitochondrial DNA (mtDNA) Copy Number

This protocol uses quantitative real-time PCR (qPCR) to determine the relative amount of mtDNA compared to nuclear DNA (nDNA).

-

Genomic DNA Extraction: Isolate total genomic DNA from cultured respiratory cells treated with this compound or vehicle control using a commercial DNA extraction kit.

-

qPCR: Perform qPCR using two sets of primers: one targeting a mitochondrial-encoded gene (e.g., MT-ND1) and another targeting a single-copy nuclear-encoded gene (e.g., B2M).

-

Data Analysis: Calculate the cycle threshold (Ct) values for both the mitochondrial and nuclear genes. The relative mtDNA copy number can be determined using the ΔΔCt method, where the amount of mtDNA is normalized to the amount of nDNA. An increase in the mtDNA/nDNA ratio indicates an increase in mitochondrial biogenesis.

Measurement of Mitochondrial Gene Expression

This protocol uses reverse transcription qPCR (RT-qPCR) to quantify the expression of genes involved in mitochondrial biogenesis.

-

RNA Extraction and Reverse Transcription: Isolate total RNA from this compound- or vehicle-treated respiratory cells. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using primers specific for genes of interest, such as PPARGC1A (encoding PGC-1α), NRF1, and TFAM. Use a stable housekeeping gene (e.g., ACTB or GAPDH) for normalization.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells compared to controls.

Discussion and Future Directions

The available evidence, primarily from studies on formoterol, strongly suggests that this compound has the potential to enhance mitochondrial function in respiratory cells. This is likely mediated through the canonical β2-AR/cAMP/PKA signaling pathway, leading to the activation of PGC-1α and subsequent mitochondrial biogenesis. Furthermore, the antioxidant properties of β2-agonists may help to mitigate the mitochondrial damage associated with oxidative stress in chronic lung diseases.